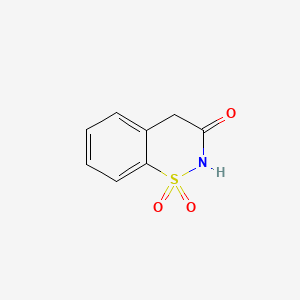

2H-1,2-Benzothiazin-3(4H)-on, 1,1-Dioxid

Übersicht

Beschreibung

2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide (BTZ) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTZ belongs to the class of heterocyclic organic compounds that contain a benzothiazine ring. It was first synthesized in 1996 by a group of researchers led by Dr. Clifton E. Barry III at the National Institutes of Health (NIH) in the United States. Since then, BTZ has been extensively studied for its various biological activities and mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Antioxidatives Potenzial

Die antioxidativen Eigenschaften von 2H-1,2-Benzothiazin-3(4H)-on, 1,1-Dioxid-Derivaten wurden aufgrund ihres Potenzials zur Bekämpfung von oxidativem Stress, der mit verschiedenen Krankheiten verbunden ist, untersucht. Eine Studie berichtete über die Synthese von N-Alkyl-1,2-Benzothiazin-1,1-dioxid-Derivaten aus Saccharin, um deren antioxidative Fähigkeiten zu untersuchen. Diese Verbindungen wurden charakterisiert und auf ihre Fähigkeit zur Abwehr freier Radikale und Reduktion von Eisen(III)-Ionen untersucht, was auf ihre antioxidative Aktivität hindeutet .

α-Glucosidase-Hemmung und Diabetes-Management

Derivate von 2H-Benzo[e][1,2]thiazin-3(4H)-on 1,1-Dioxid wurden auf ihre α-Glucosidase-Hemmwirkung untersucht. Dies ist wichtig für das Management von Diabetes mellitus, da die Hemmung von α-Glucosidase die Geschwindigkeit der Kohlenhydratverdauung reduzieren und so den Blutzuckerspiegel senken kann. Neuartige Acetamid-Derivate der Verbindung haben in silico und in vitro vielversprechende Ergebnisse als potente Inhibitoren des α-Glucosidase-Enzyms gezeigt .

Entzündungshemmende Anwendungen

Die entzündungshemmende Aktivität von 1,2-Benzothiazin 1,1-Dioxid-Carboxamiden, einer Klasse von Verbindungen, die mit this compound verwandt sind, ist gut dokumentiert. Diese Verbindungen spielen eine wichtige Rolle in der klinischen Therapie, da sie Entzündungen, ein häufiges Symptom bei verschiedenen chronischen Krankheiten, wirksam reduzieren .

Pharmazeutische Analyse

In der pharmazeutischen Forschung werden this compound-Derivate als Referenzstandards für analytische Methoden verwendet. Beispielsweise wurde eine Methode zur qualitativen und quantitativen Analyse von Meloxicam, einem nicht-steroidalen Antirheumatikum, unter Verwendung eines Derivats dieser Verbindung entwickelt. Die Methode zielte darauf ab, eine einfache, präzise, genaue und empfindliche Analyse für pharmazeutische Rohstoffe und Darreichungsformen zu ermöglichen .

Wirkmechanismus

Target of Action

The primary target of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is the dopaminergic neurons in the substantia nigra . These neurons play a crucial role in Parkinson’s disease (PD), where their degradation causes a striatal deficiency of dopamine .

Mode of Action

The compound interacts with its targets by inhibiting the enzyme monoamine oxidase B (MAO-B) . This inhibition results in an improvement in motor function and a reduction in oxidation status .

Biochemical Pathways

The affected biochemical pathway is the dopamine pathway in the brain, specifically in the substantia nigra . The downstream effects of this interaction include the alleviation of symptoms associated with Parkinson’s disease, such as tremors, bradykinesia, instability in posture, rigidity, and shuffled gait .

Result of Action

The result of the compound’s action is a significant improvement in motor function and a reduction in the oxidation status in a dose-dependent manner . This suggests that the compound could be beneficial in the treatment of Parkinson’s disease .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the age of the patient can affect the prevalence of Parkinson’s disease, which in turn can influence the efficacy of the compound . .

Eigenschaften

IUPAC Name |

1,1-dioxo-4H-1λ6,2-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-8-5-6-3-1-2-4-7(6)13(11,12)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWSEIGJTHGZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2S(=O)(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950064 | |

| Record name | 3-Hydroxy-1lambda~6~,2-benzothiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27363-39-9 | |

| Record name | 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027363399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1lambda~6~,2-benzothiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

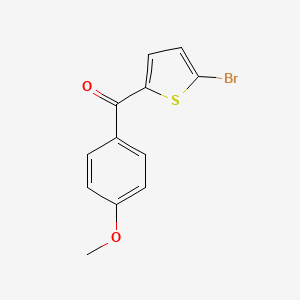

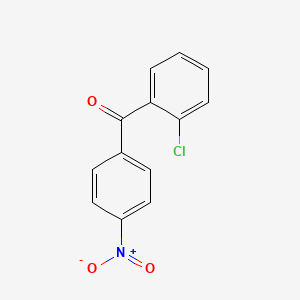

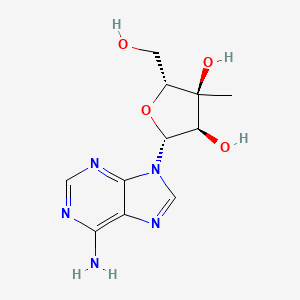

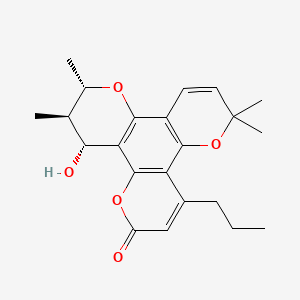

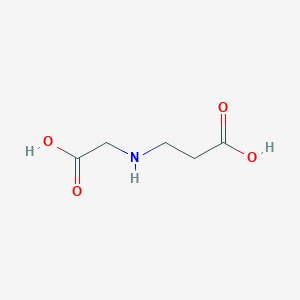

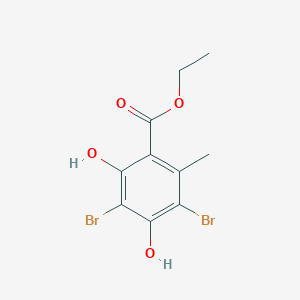

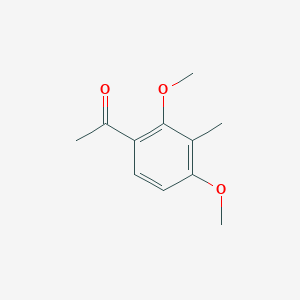

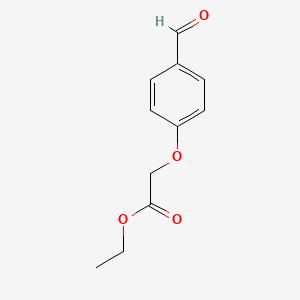

Feasible Synthetic Routes

Q1: What are the primary synthetic routes for preparing 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide and its derivatives?

A1: Two main synthetic approaches are highlighted in the research:

Q2: How do structural modifications on the 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide scaffold influence its reactivity?

A: Research indicates that the presence of a methyl group at the 2-position of the benzothiazine ring significantly impacts reactivity. For example, 2-methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide oxime undergoes a unique Semmler-Wolff type transformation when treated with trifluoroacetic acid or boron trifluoride in acetic acid. [] This reaction leads to the formation of N-acyl derivatives of 4-amino-2-methyl-2H-1,2-benzothiazin-3(4H)one 1,1-dioxide, highlighting the influence of the methyl substituent on the reaction pathway. []

Q3: Are there any regioselective reactions observed with 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives?

A: Yes, studies show that acylation of 2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide with aryl anhydrides in the presence of dimethylaminopyridine proceeds regiospecifically at the 4-position. [] This reaction provides a controlled route to obtain 2-methyl-4-arylcarbonyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxides, showcasing the potential for selective functionalization of this scaffold. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1607144.png)

![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)